3-Chloro-6-vinylpyridazine
Description
3-Chloro-6-vinylpyridazine (CAS: Not explicitly provided; synonyms: 6-Chloro-3-vinylpyridazine, AGN-PC-03O88G) is a pyridazine derivative featuring a chlorine atom at position 3 and a vinyl group at position 4. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, widely used in medicinal chemistry and materials science due to their electronic properties and reactivity.
Properties
IUPAC Name |
3-chloro-6-ethenylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-5-3-4-6(7)9-8-5/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRLHGYANPBISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-Chloro-6-vinylpyridazine involves the reaction of this compound with oxygen and ozone in methanol and dichloromethane at -78°C. The reaction mixture is then treated with triphenylphosphine at 0-23°C for 18 hours, resulting in the formation of 6-chloropyridazine-3-carbaldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized using standard organic synthesis techniques involving the use of appropriate reagents and catalysts under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-vinylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using ozone and oxygen to form 6-chloropyridazine-3-carbaldehyde.
Substitution: It can participate in substitution reactions, where the chlorine atom can be replaced by other substituents under suitable conditions.
Common Reagents and Conditions:
Oxidation: Ozone and oxygen in methanol and dichloromethane at low temperatures.
Substitution: Various nucleophiles can be used to replace the chlorine atom under appropriate conditions.
Major Products:
Scientific Research Applications
3-Chloro-6-vinylpyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-vinylpyridazine and its derivatives involves their interaction with specific molecular targets. For instance, some pyridazine derivatives inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to antiplatelet activity, making these compounds potential candidates for cardiovascular therapies .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of pyridazine derivatives are heavily influenced by substituents. Below is a comparison of key analogs:
Key Research Findings and Data Gaps
Physicochemical Properties
- 3-Chloro-6-hydrazinopyridazine: Log S = -1.5 (moderate solubility), TPSA = 64.8 Ų (high polarity) .
- This compound : Experimental data on solubility, Log P, or stability is lacking, highlighting a research gap.
Biological Activity
3-Chloro-6-vinylpyridazine is a compound of significant interest due to its potential biological activities and applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.
This compound is characterized by a pyridazine ring with a vinyl group and a chlorine substituent. Its unique structure influences its reactivity and biological properties. The compound can participate in various chemical reactions, making it a valuable building block in organic synthesis.
Target Interactions
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of drugs and endogenous compounds. This interaction can lead to either inhibition or modulation of enzyme activity, affecting metabolic pathways.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : It modulates the activity of kinases and phosphatases, key regulators in cell signaling pathways. This modulation can alter protein phosphorylation states, impacting gene expression and cellular responses.
- Metabolic Changes : The compound interacts with metabolic enzymes, resulting in changes in metabolite levels and overall metabolic flux within cells.
Biochemical Studies
Research has shown that this compound exhibits properties similar to synthetic auxin herbicides, potentially leading to uncontrolled growth in plants. This suggests its utility in agricultural applications as a herbicide.
In laboratory settings, the compound's stability was assessed under various conditions. It was found to be relatively stable but could degrade when exposed to light and heat over time. Long-term exposure may lead to cumulative effects on cellular functions such as gene expression alterations.
Case Studies
- Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties in various studies, indicating potential applications in developing new antibiotics.
- Anticancer Potential : Some studies have explored the anticancer activities of pyridazine derivatives, suggesting that this compound may have similar effects due to its structural characteristics .
Comparative Analysis
A comparison with related compounds highlights the unique aspects of this compound:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Pyridazine | Basic parent compound | Lacks specific substituents |
| Pyridazinone | Broad spectrum biological activities | Contains keto functionality |
| This compound | Potential herbicidal, antimicrobial, anticancer | Specific substitution pattern enhances reactivity |
Applications in Scientific Research
This compound has several applications:
- Chemistry : It serves as a precursor for synthesizing more complex heterocyclic compounds.
- Biology : Its derivatives are being investigated for various biological activities, including antimicrobial and anticancer properties.
- Medicine : The compound shows promise for developing new pharmaceuticals targeting specific diseases.
- Industry : Utilized in synthesizing agrochemicals with targeted properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
